molecular formula C20H24BrN3O3 B12752088 Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- CAS No. 83130-66-9

Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-

Cat. No.: B12752088
CAS No.: 83130-66-9
M. Wt: 434.3 g/mol
InChI Key: PVADNXWQWOFBJB-UHFFFAOYSA-N
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Description

“Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, including an amino group, a bromo substituent, a furanyl moiety, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” involves several steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-amino-5-bromo-2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Furanyl Moiety: The furanyl group can be introduced via a Friedel-Crafts acylation reaction using furanyl chloride and a Lewis acid catalyst.

    Formation of the Azabicyclo Octane Ring: The azabicyclo octane ring can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl moiety, leading to the formation of furanyl ketones or aldehydes.

    Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Furanyl ketones or aldehydes.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may serve as a probe to study the interactions of benzamides with biological targets, such as enzymes or receptors.

Medicine

The compound’s unique structure may make it a candidate for drug development, particularly in the treatment of neurological disorders or cancer.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as G-protein coupled receptors, ion channels, or enzymes, leading to modulation of their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.

    Furanyl Benzamides: Compounds with a furanyl group attached to the benzamide core.

Uniqueness

The uniqueness of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” lies in its complex structure, which combines multiple functional groups and a bicyclic ring system. This complexity may confer unique biological activities and make it a valuable compound for research and development.

Properties

CAS No.

83130-66-9

Molecular Formula

C20H24BrN3O3

Molecular Weight

434.3 g/mol

IUPAC Name

4-amino-5-bromo-N-[8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H24BrN3O3/c1-26-19-9-18(22)17(21)8-16(19)20(25)23-13-6-14-2-3-15(7-13)24(14)10-12-4-5-27-11-12/h4-5,8-9,11,13-15H,2-3,6-7,10,22H2,1H3,(H,23,25)

InChI Key

PVADNXWQWOFBJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=COC=C4)Br)N

Origin of Product

United States

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